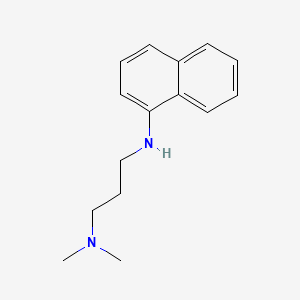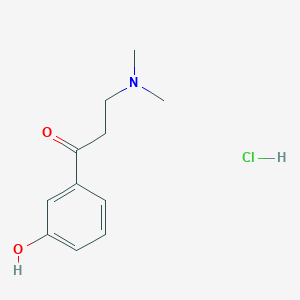
4-(Butan-2-YL)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1,2-diol typically involves the alkylation of catechol. One common method is the Friedel-Crafts alkylation, where catechol reacts with 2-butanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure selective alkylation at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process parameters are optimized to maximize the output while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of corresponding dihydroxy derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation reactions using halogens in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated catechols.
科学研究应用
Chemistry: 4-(Butan-2-YL)benzene-1,2-diol is used as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving catechols. It serves as a model substrate for investigating the activity of catechol oxidases and other related enzymes.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of antioxidants, stabilizers, and other specialty chemicals. Its role as an intermediate in the synthesis of polymers and resins is also noteworthy.
作用机制
The mechanism by which 4-(Butan-2-YL)benzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones. These quinones can further participate in redox cycling, generating reactive oxygen species (ROS) that may have biological implications.
相似化合物的比较
Catechol (benzene-1,2-diol): The parent compound, lacking the butan-2-yl group.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a butan-2-yl group.
4-Ethylcatechol (4-ethylbenzene-1,2-diol): Features an ethyl group in place of the butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1,2-diol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
4-butan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,11-12H,3H2,1-2H3 |
InChI 键 |
WGGXNHOXAQXOAQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)


![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
